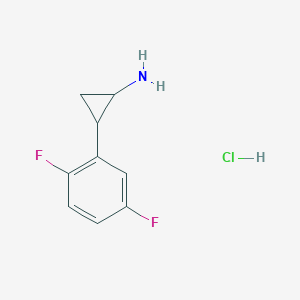![molecular formula C8H16N2O B13173080 N-[(3-aminocyclobutyl)methyl]propanamide](/img/structure/B13173080.png)
N-[(3-aminocyclobutyl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-aminocyclobutyl)methyl]propanamide is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . This compound is characterized by the presence of an aminocyclobutyl group attached to a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-aminocyclobutyl)methyl]propanamide typically involves the reaction of 3-aminocyclobutanemethanol with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3-aminocyclobutyl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides and other derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(3-aminocyclobutyl)methyl]propanamide is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(3-aminocyclobutyl)methyl]propanamide involves its interaction with specific molecular targets. The aminocyclobutyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in covalent bonding with certain enzymes, altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(3-aminocyclopentyl)methyl]propanamide
- N-[(3-aminocyclohexyl)methyl]propanamide
- N-[(3-aminocycloheptyl)methyl]propanamide
Uniqueness
N-[(3-aminocyclobutyl)methyl]propanamide is unique due to its four-membered cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C8H16N2O |
|---|---|
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
N-[(3-aminocyclobutyl)methyl]propanamide |
InChI |
InChI=1S/C8H16N2O/c1-2-8(11)10-5-6-3-7(9)4-6/h6-7H,2-5,9H2,1H3,(H,10,11) |
InChI-Schlüssel |
NXWBKCQDHONCKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NCC1CC(C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B13173009.png)
![3-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13173024.png)
![2-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B13173031.png)
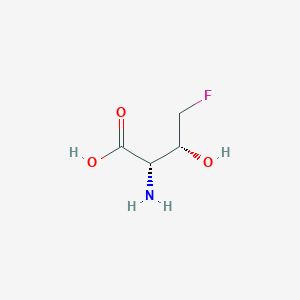
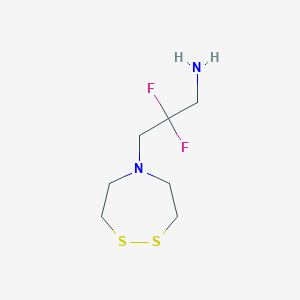

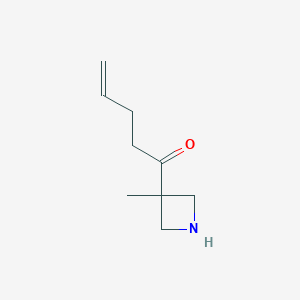

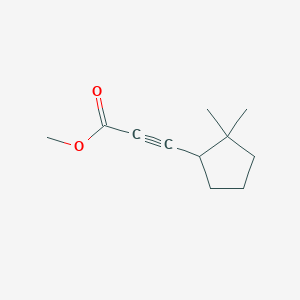
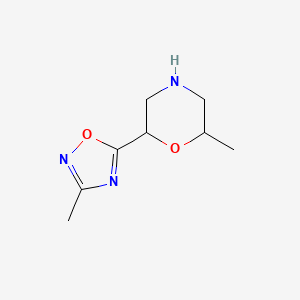
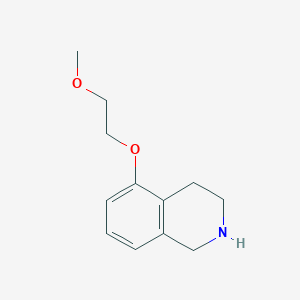

![Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13173107.png)
